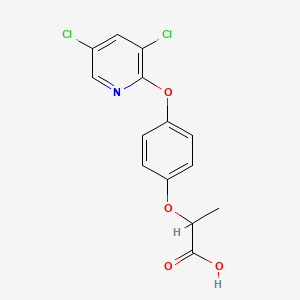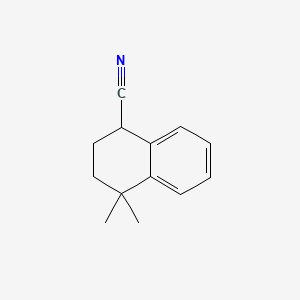![molecular formula C9H9ClO2S B1617928 ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]- CAS No. 94-76-8](/img/structure/B1617928.png)
ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]-: is an organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.69 g/mol . It is also known by other names such as 2-(4-chloro-2-methylphenylthio)acetic acid and 4-chloro-2-methylbenzenemercaptoacetic acid . This compound is characterized by the presence of a chloro-substituted aromatic ring and a thioether linkage to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]- typically involves the reaction of 4-chloro-2-methylthiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the thioether bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioether group in can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]-: is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases .
Industry:
Mechanism of Action
The mechanism of action of ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The thioether linkage and the chloro-substituted aromatic ring play crucial roles in its binding affinity and specificity . The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
- ACETIC ACID, (4-CHLORO-2-METHYLPHENOXY)-, METHYL ESTER
- ACETIC ACID, (4-CHLORO-2-METHOXYPHENYL)METHYL ESTER
- CHLOROTOLYLTHIOGLYCOLIC ACID
Uniqueness:
Properties
CAS No. |
94-76-8 |
|---|---|
Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H9ClO2S/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
GREQGIILILTWOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)SCC(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)SCC(=O)O |
Key on ui other cas no. |
94-76-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1617852.png)







![1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one](/img/structure/B1617867.png)
